BenchChemオンラインストアへようこそ!

Bleomycin Sulfate

Oncology Analytical Chemistry Pharmacology

Select Bleomycin Sulfate meeting USP compositional specifications (55–70% A2, 25–32% B2) to ensure reproducible pulmonary fibrosis models and cytotoxicity assays (IC50 4 nM in UT-SCC-19A). Avoid A5-enriched batches that alter efficacy and toxicity profiles. Verify lot-specific congener ratios for consistent results.

Molecular Formula C55H86N17O25S4+
Molecular Weight 1513.6 g/mol
CAS No. 9041-93-4
Cat. No. B001140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin Sulfate
CAS9041-93-4
SynonymsBellon, Bléomycine
Bléomycine Bellon
Blanoxan
Blenoxane
BLEO cell
BLEO-cell
BLEOcell
Bleolem
Bleomicina
Bleomycin
Bleomycin A(2)
Bleomycin A2
Bleomycin B(2)
Bleomycin B2
Bleomycin Sulfate
Bleomycins
Bleomycinum Mack
Mack, Bleomycinum
Sulfate, Bleomycin
Molecular FormulaC55H86N17O25S4+
Molecular Weight1513.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=N)[O-])O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)O
InChIInChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1
InChIKeyWUIABRMSWOKTOF-OYALTWQYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid
SolubilitySoluble (NTP, 1992)
Soluble
Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol;  practically insol in acetone, ethyl acetate, butyl acetate, ether;  slightly sol in ethanol. /Bleomycins/
HIGHLY SOL IN WATER & METHANOL;  SPARINGLY SOL IN ALC;  INSOL IN ACETONE & ETHYL ACETATE;  CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/
Freely soluble in water.
Sol in water and methanol but insol in acetone and ether.
2.82e-02 g/L

Bleomycin Sulfate CAS 9041-93-4: Procurement-Relevant Composition and Glycopeptide Antibiotic Characteristics


Bleomycin sulfate (CAS 9041-93-4) is a complex of glycopeptide antineoplastic antibiotics produced by Streptomyces verticillus, consisting primarily of bleomycin A2 and B2 sulfate salts that induce oxidative DNA cleavage . As a defined pharmaceutical substance rather than a single chemical entity, its biological activity depends on the specific composition of bleomycin congeners present, with standard formulations containing bleomycin A2 at 55–75% and bleomycin B2 at 25–32% of total content . This compositional complexity introduces significant sourcing considerations: different manufacturers and salt forms may exhibit divergent congener profiles that alter both therapeutic efficacy and toxicity profiles [1].

Why Bleomycin Sulfate Cannot Be Generically Substituted: Evidence of Congener-Dependent Inequivalence


Bleomycin sulfate products cannot be considered generically interchangeable due to documented analytical and biological inequivalence between formulations from different sources. A direct comparative study between bleomycin sulfate USP (Blenoxane) and bleomycin HCl from Tianjin Hebei Pharmaceutical revealed that while the USP formulation contained 69% A2 and 29.3% B2, the Tianjin formulation contained 97% bleomycin A5 [1]. These compositional differences translated to altered biological effects, including slightly greater tumor growth inhibition in murine B-16 melanoma models for the A5-rich Tianjin formulation, but at the expense of increased drug-induced lethality at higher dose levels [1]. Even among sulfate salt preparations, the ratio of A2 to B2 varies by manufacturer and lot number , and HPLC analysis has demonstrated that official compendial methods may fail to resolve bleomycin A2 from minor congeners that co-elute [2], underscoring that batch-to-batch compositional consistency rather than nominal identity determines reproducible experimental and clinical outcomes.

Bleomycin Sulfate Product-Specific Quantitative Evidence Guide: Differentiating Data for Procurement Decisions


Bleomycin Sulfate USP (Blenoxane) Composition Versus Bleomycin HCl Formulation: A2/A5 Content Comparison

Bleomycin sulfate USP (Blenoxane) contains 69% bleomycin A2 and 29.3% bleomycin B2 by HPLC analysis, whereas a comparator bleomycin HCl formulation contains 97% bleomycin A5 fraction with minimal A2/B2 content [1]. This compositional divergence is not merely analytical but translates to functional differences: in murine B-16 melanoma-bearing C57/B1 mice, the A5-rich formulation produced greater tumor growth inhibition but also higher drug-induced lethality at elevated doses [1].

Oncology Analytical Chemistry Pharmacology

Bleomycin B2 Exhibits Significantly Reduced Pulmonary Fibrosis Severity Relative to Bleomycin Mixture

In a direct intratracheal instillation study comparing the pulmonary fibrotic toxicities of individual bleomycin congeners and the clinical mixture in DBA mice, bleomycin B2 was significantly less toxic than the standard bleomycin mixture (p < 0.02), while bleomycin A5, PEP, BAPP, and tallysomycin exhibited toxicities equal to or exceeding that of the mixture [1]. BAPP was identified as the most potent stimulator of pulmonary metaplasia among all analogs tested [1].

Pulmonary Toxicology Oncology Drug Safety

Bleomycin Sulfate A2 and B2 Composition Ranges Define USP-Grade Material Specifications

Bleomycin sulfate (USP grade) is specified to contain bleomycin A2 in the range of 55.0–70.0% (area% by HPLC) and bleomycin B2 in the range of 25.0–32.0%, with combined A2+B2 purity exceeding 85.0% . This compositional range is not an arbitrary quality metric but reflects the natural product fermentation variability that underlies the pharmacologically active congener mixture . The A2:B2 ratio typically approximates 2:1, though exact ratios vary by lot .

Quality Control Analytical Chemistry Pharmaceutical Specification

Bleomycin Sulfate IC50 of 4.0 nM in UT-SCC-19A Squamous Cell Carcinoma Cells with Differential Sensitivity Across Cell Lines

Bleomycin sulfate exhibits an IC50 of 4.0 ± 1.3 nM against UT-SCC-19A squamous cell carcinoma cells, demonstrating high potency in this sensitive line [1]. However, related UT-SCC-12A and UT-SCC-12B squamous carcinoma cell lines display marked resistance, with IC50 values of 14.2 ± 2.8 nM and 13.0 ± 1.1 nM respectively—representing approximately 3.3- to 3.6-fold higher IC50 values [1].

Cancer Research Cytotoxicity Squamous Cell Carcinoma

Bleomycin Sulfate Pulmonary Toxicity Incidence in Clinical Use: Dose- and Age-Dependent Risk Profile

In clinical use, bleomycin sulfate pulmonary toxicity results in fatal pulmonary fibrosis in approximately 1% of treated patients [1]. This toxicity is both dose- and age-dependent: risk increases substantially in patients over 70 years of age and in those receiving cumulative doses exceeding 400 units [1]. In preclinical models combining bleomycin with granulocyte colony-stimulating factor (G-CSF), mortality increased from 25% with bleomycin alone to 50% with the combination [2].

Clinical Safety Pulmonary Toxicity Oncology

Bleomycin Sulfate Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Validation of Congener Composition Prior to In Vivo Pulmonary Fibrosis Model Development

Given that bleomycin B2 exhibits significantly lower pulmonary fibrosis severity than the bleomycin mixture (p < 0.02) while A5 and BAPP exceed mixture toxicity [1], researchers establishing pulmonary fibrosis models must verify the A2/B2 ratio and confirm the absence of atypical A5 enrichment. Batches deviating from the standard 55–70% A2 and 25–32% B2 composition may produce non-standardizable fibrosis severity, compromising model reproducibility. For consistent pulmonary fibrosis induction in rodent models, lot-specific compositional analysis should be documented alongside dosing protocols.

In Vitro Potency Benchmarking Using UT-SCC-19A Squamous Cell Carcinoma Model

Bleomycin sulfate demonstrates an IC50 of 4.0 ± 1.3 nM against UT-SCC-19A cells, with UT-SCC-12A and UT-SCC-12B lines exhibiting 3.3–3.6-fold resistance [1]. This differential sensitivity profile establishes UT-SCC-19A as a validated positive control system for confirming bleomycin sulfate potency in cytotoxicity assays. Researchers can use this benchmark IC50 value to verify that newly received bleomycin sulfate batches maintain expected biological activity before committing material to larger-scale experiments.

Source-Specific Selection for Oncology Applications Requiring Defined Congener Profiles

The documented analytical and biological inequivalence between bleomycin sulfate USP (69% A2, 29.3% B2) and alternative formulations containing 97% A5 [1] mandates source-specific procurement for applications where congener composition materially affects outcomes. For research requiring the clinically established A2-dominant profile (as used in ABVD and BEP regimens), bleomycin sulfate meeting USP compositional specifications should be specified. Conversely, studies evaluating A5-enriched bleomycin should explicitly source Tianjin-origin bleomycin HCl rather than assuming sulfate and hydrochloride salts are interchangeable.

Dose-Ranging Studies Accounting for Pulmonary Toxicity Thresholds

Clinical data establish that bleomycin sulfate pulmonary toxicity risk increases substantially at cumulative doses exceeding 400 units and in patients over 70 years of age, with approximately 1% fatal pulmonary fibrosis incidence [1]. In preclinical combination studies, G-CSF co-administration doubled mortality from 25% to 50% . Researchers designing in vivo studies should incorporate these thresholds into dose-escalation protocols and avoid confounding co-treatments unless explicitly modeling combination toxicity. This dose-toxicity relationship also informs selection of bleomycin sulfate concentration ranges for reproducible fibrosis induction without excessive early mortality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bleomycin Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.